molecular formula C26H21N3O5 B2984550 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 877657-03-9

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2984550
CAS RN: 877657-03-9
M. Wt: 455.47
InChI Key: JYLXKSKTKLUOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a tolyl group, a benzofuro group, a pyrimidinone group, and an acetamide group. The tolyl group is a functional group related to toluene . They are considered nonpolar and hydrophobic groups .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tolyl group can exist in three possible structural isomers: ortho, meta, and para .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, tolyl groups can be involved in nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tolyl group would likely make the compound nonpolar and hydrophobic .

Scientific Research Applications

Antimicrobial Activity

The compound is related to pyrido[2,3-d]pyrimidin-4(1H)-ones, which have been found to exhibit broad-spectrum antibacterial and reasonable antifungal activity . This suggests that it could potentially be used in the development of new antimicrobial agents .

Cancer Treatment

Pyrido[2,3-d]pyrimidin-7-one derivatives, which are structurally similar to the compound , have been found to be highly potent and efficacious inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) for cancer treatment . ENPP1 is an extracellular enzyme responsible for hydrolyzing cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), the endogenous agonist for the stimulator of interferon genes (STING) pathway. Inhibition of ENPP1 can trigger STING and promote antitumor immunity .

Threonine Tyrosine Kinase (TTK) Inhibition

A series of pyrido[2,3-d]pyrimidin-7(8H)-ones, which are structurally similar to the compound , were designed and synthesized as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors . TTK is a protein kinase that plays a crucial role in the spindle assembly checkpoint during mitosis, and its overexpression is associated with poor prognosis in several types of cancer .

Drug Development

The compound’s structure suggests that it could be used in the development of new drugs. For example, it could be used as a starting point for the synthesis of a variety of other compounds with potential therapeutic applications .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O5/c1-16-7-11-18(12-8-16)29-25(31)24-23(20-5-3-4-6-21(20)34-24)28(26(29)32)15-22(30)27-17-9-13-19(33-2)14-10-17/h3-14H,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLXKSKTKLUOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

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